2-chloro-N-(3-ethylphenyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(3-ethylphenyl)benzenesulfonamide is a chemical compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as carbonic anhydrases. The presence of the chloro and ethyl groups on the phenyl ring can influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-ethylphenyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-ethyl aniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-ethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
2-chloro-N-(3-ethylphenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry:
Biological Studies: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It may be used in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-ethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by the enzyme . The presence of the chloro and ethyl groups can enhance its binding affinity and selectivity towards the target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-ethylphenyl)benzenesulfonamide
- 2-chloro-N-(3-methylphenyl)benzenesulfonamide
- 2-chloro-N-(3-chlorophenyl)benzenesulfonamide
Uniqueness
2-chloro-N-(3-ethylphenyl)benzenesulfonamide is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards target enzymes, making it a valuable compound for specific applications in medicinal chemistry .
Properties
Molecular Formula |
C14H14ClNO2S |
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Molecular Weight |
295.8 g/mol |
IUPAC Name |
2-chloro-N-(3-ethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-2-11-6-5-7-12(10-11)16-19(17,18)14-9-4-3-8-13(14)15/h3-10,16H,2H2,1H3 |
InChI Key |
CEGLVZDPMGPFFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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